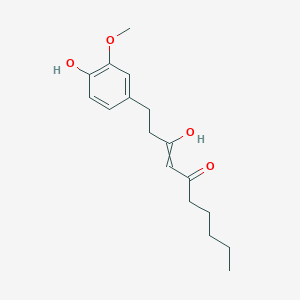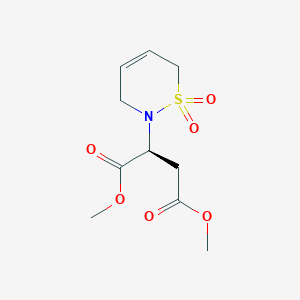![molecular formula C5H3N3S B15050652 [1,2,5]Thiadiazolo[3,4-c]pyridine](/img/structure/B15050652.png)
[1,2,5]Thiadiazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Thiadiazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its electron-deficient nature, making it a valuable acceptor in various donor-acceptor systems. Its unique structure, which includes both a thiadiazole and a pyridine ring, contributes to its distinctive chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]thiadiazolo[3,4-c]pyridine typically involves multiple steps starting from readily available starting materials. One common method involves the bromination of 3,4-diaminopyridine using hydrobromic acid, followed by a ring closure reaction with thionyl chloride to form the desired compound . Another approach includes the use of aromatic nucleophilic substitution and Buchwald-Hartwig cross-coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,5]Thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution is a common reaction for this compound, where nucleophiles such as thiols, amines, and alcohols replace halogen atoms.
Coupling Reactions: The compound can participate in Suzuki coupling reactions, forming complex structures with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols, amines, and alcohols are commonly used under conditions that facilitate nucleophilic attack.
Coupling Reactions: Palladium catalysts and bases like sodium hydride are often employed in these reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit unique photophysical and electronic properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,2,5]thiadiazolo[3,4-c]pyridine is used as an acceptor in donor-acceptor systems, which are essential for the development of organic semiconductors and photovoltaic materials .
Biology and Medicine
The compound has shown potential in biological applications, including as a building block for molecules with antibacterial and anticancer properties . Its derivatives have been studied for their ability to inhibit various enzymes and receptors, making them promising candidates for drug development .
Industry
In the industrial sector, this compound is utilized in the fabrication of organic field-effect transistors (OFETs) and other electronic devices due to its favorable electronic properties .
Mécanisme D'action
The mechanism by which [1,2,5]thiadiazolo[3,4-c]pyridine exerts its effects is primarily through its role as an electron acceptor. This property allows it to participate in charge transfer processes, which are crucial for its applications in organic electronics and photovoltaics . In biological systems, its derivatives interact with specific molecular targets, such as enzymes and receptors, to exert their therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyridine: Another heterocyclic compound with similar electronic properties but different structural arrangement.
[1,2,5]Selenadiazolo[3,4-c]pyridine: A selenium-containing analogue with distinct reactivity and applications.
Uniqueness
[1,2,5]Thiadiazolo[3,4-c]pyridine stands out due to its unique combination of a thiadiazole and pyridine ring, which imparts specific electronic properties that are advantageous for various applications. Its ability to act as an efficient electron acceptor makes it particularly valuable in the development of advanced materials for electronics and photovoltaics .
Propriétés
Formule moléculaire |
C5H3N3S |
|---|---|
Poids moléculaire |
137.16 g/mol |
Nom IUPAC |
[1,2,5]thiadiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C5H3N3S/c1-2-6-3-5-4(1)7-9-8-5/h1-3H |
Clé InChI |
ZPLSFSRPXNAVRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=NSN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B15050571.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B15050584.png)
![(3-methoxypropyl)({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050588.png)
![Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B15050590.png)
![rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride](/img/structure/B15050598.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050605.png)
![1-[(2R,3R,4S,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B15050609.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050625.png)
![3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B15050628.png)
![3-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B15050634.png)
![1-(6-Bromobenzo[b]thiophen-2-yl)ethanone](/img/structure/B15050637.png)
![2-[({[1-(2-Fluoroethyl)-1h-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B15050639.png)

